molecular formula C23H19N5O B6011670 7-benzyl-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

7-benzyl-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

Cat. No. B6011670
M. Wt: 381.4 g/mol
InChI Key: SMIOCELKSLTZJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-benzyl-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 7-benzyl-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is not fully understood. However, it has been suggested that this compound exerts its biological activity by inhibiting the activity of certain enzymes or proteins that are involved in the pathogenesis of various diseases. For example, it has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4), which is involved in the regulation of cell cycle progression and is overexpressed in many types of cancer.
Biochemical and Physiological Effects:
7-benzyl-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one has been found to have various biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. It has also been found to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7-benzyl-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one in lab experiments is its high potency and specificity. This compound has been found to be highly effective in inhibiting the activity of certain enzymes or proteins at low concentrations. However, one of the limitations of using this compound is its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on 7-benzyl-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one. One of the major areas of research is its potential use as a drug candidate for the treatment of cancer, inflammation, and neurological disorders. Further studies are needed to determine the optimal dosage, administration route, and pharmacokinetics of this compound. Additionally, research is needed to elucidate the mechanism of action of this compound and identify its molecular targets. Finally, more studies are needed to evaluate the safety and toxicity of this compound in vivo.

Synthesis Methods

The synthesis of 7-benzyl-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one involves the reaction of 2-ethyl-3-phenylpyrazolo[5,1-c]pyridine-7-one with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at a high temperature of around 120°C. The product is then purified using column chromatography or recrystallization.

Scientific Research Applications

7-benzyl-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one has been found to have a wide range of potential applications in scientific research. One of the major areas of research is its use as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. This compound has shown promising results in preclinical studies as an anticancer agent by inhibiting the growth of cancer cells and inducing apoptosis.

properties

IUPAC Name

11-benzyl-4-ethyl-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O/c1-2-18-20(17-11-7-4-8-12-17)22-25-24-21-19(28(22)26-18)13-14-27(23(21)29)15-16-9-5-3-6-10-16/h3-14H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMIOCELKSLTZJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C3=C(C(=O)N(C=C3)CC4=CC=CC=C4)N=NC2=C1C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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